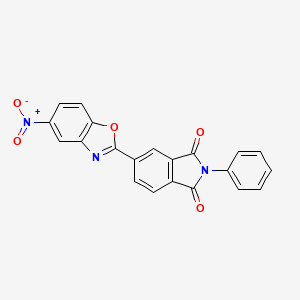![molecular formula C30H22Br2N2O8 B12453203 4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12453203.png)
4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid is a complex organic compound known for its unique structural properties This compound features a biphenyl core with two carboxylic acid groups and two bromophenoxyacetylamino groups attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 4-bromophenoxyacetyl chloride.
Amidation: The 4-bromophenoxyacetyl chloride is reacted with 4,4’-diamino-3,3’-dicarboxybiphenyl to form the final product, 4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carboxylic acid groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to proteins, enzymes, or receptors, affecting their function.
Pathways: It may influence signaling pathways, metabolic processes, or gene expression, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis{[(4-chlorophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid: Similar structure but with chlorine atoms instead of bromine.
4,4’-Bis{[(4-methoxyphenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid: Contains methoxy groups instead of bromine atoms.
Uniqueness
4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid is unique due to the presence of bromine atoms, which can influence its reactivity, binding affinity, and overall chemical behavior. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C30H22Br2N2O8 |
|---|---|
Poids moléculaire |
698.3 g/mol |
Nom IUPAC |
2-[[2-(4-bromophenoxy)acetyl]amino]-5-[4-[[2-(4-bromophenoxy)acetyl]amino]-3-carboxyphenyl]benzoic acid |
InChI |
InChI=1S/C30H22Br2N2O8/c31-19-3-7-21(8-4-19)41-15-27(35)33-25-11-1-17(13-23(25)29(37)38)18-2-12-26(24(14-18)30(39)40)34-28(36)16-42-22-9-5-20(32)6-10-22/h1-14H,15-16H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40) |
Clé InChI |
JFACPPUASHJCMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br)C(=O)O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide](/img/structure/B12453127.png)
![4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12453139.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12453152.png)



![5-bromo-N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12453171.png)

![N-(3-chlorophenyl)-3-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B12453187.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![4-({[(2Z)-3-(3,4-dimethoxybenzyl)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12453210.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)
